Cas no 1805177-03-0 (3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol)

3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol is a fluorinated pyridine derivative with a chloromethyl-substituted aromatic ring, offering unique reactivity for pharmaceutical and agrochemical applications. The presence of both chloro and difluoromethyl groups enhances its versatility as an intermediate, enabling selective functionalization at multiple sites. The hydroxymethyl group at the 6-position provides a handle for further derivatization, facilitating the synthesis of complex molecules. This compound’s structural features, including its electron-withdrawing substituents, contribute to its stability and potential utility in cross-coupling reactions or as a building block for bioactive compounds. Its well-defined purity and consistent performance make it suitable for research and industrial-scale synthesis.
3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol structure
1805177-03-0 structure
Product name:3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol
CAS No:1805177-03-0
MF:C8H8ClF2NO
MW:207.605028152466
CID:4872820

3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol
    • Inchi: 1S/C8H8ClF2NO/c1-4-7(9)6(8(10)11)2-5(3-13)12-4/h2,8,13H,3H2,1H3
    • InChI Key: XFEABSLJIBYFIU-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)N=C(CO)C=C1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Topological Polar Surface Area: 33.1
  • XLogP3: 1.6

3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029046209-1g
3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol
1805177-03-0 97%
1g
$1,490.00 2022-04-01

Additional information on 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol

Introduction to 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol (CAS No. 1805177-03-0)

3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol, with the CAS number 1805177-03-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule features a pyridine core substituted with various functional groups, making it a versatile intermediate in the development of novel therapeutic agents. The presence of a chloro group at the 3-position, a difluoromethyl group at the 4-position, and a methyl group at the 2-position, along with a hydroxymethyl group at the 6-position, endows this compound with unique chemical properties that are highly valuable in synthetic chemistry.

The compound's structure is particularly interesting due to its combination of electron-withdrawing and electron-donating groups, which can influence its reactivity and interaction with biological targets. The chloro substituent, for instance, can participate in nucleophilic substitution reactions, while the difluoromethyl group is known for its metabolic stability and lipophilicity, which are desirable attributes in drug candidates. The methyl group contributes to the overall steric environment of the molecule, potentially affecting its binding affinity to biological receptors.

In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds can exhibit properties such as kinase inhibition, antiviral effects, and anti-inflammatory actions. The specific arrangement of substituents in 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol makes it a promising candidate for further exploration in these areas.

One of the most compelling aspects of this compound is its potential application in the synthesis of small-molecule inhibitors targeting disease-causing enzymes and receptors. For example, researchers have been investigating pyridine derivatives as inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory responses and are implicated in various autoimmune diseases. The structural features of 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol align well with the requirements for JAK inhibition, making it a valuable scaffold for medicinal chemists.

The hydroxymethyl group at the 6-position provides an additional handle for further functionalization, allowing chemists to explore diverse chemical space and optimize lead compounds. This flexibility is particularly important in drug discovery pipelines, where iterative modifications are often necessary to achieve desired pharmacokinetic and pharmacodynamic profiles. The compound's ability to undergo various transformations, such as etherification or esterification, opens up numerous possibilities for generating structurally diverse analogs.

Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. Molecular modeling studies have shown that 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol can interact effectively with target proteins through multiple hydrogen bonds and hydrophobic interactions. These insights have guided experimental efforts and accelerated the discovery process.

The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations are commonly employed to construct the desired framework efficiently. The robustness of these synthetic routes ensures scalability and reproducibility, which are essential for industrial applications.

In conclusion, 3-Chloro-4-(difluoromethyl)-2-methylpyridine-6-methanol (CAS No. 1805177-03-0) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive intermediate for developing novel therapeutic agents. As our understanding of biological targets continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd